

2-Amino-2-ethyl-1,3-propanediol CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Amino-2-ethyl-1,3-propanediol

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An In-Depth Technical Guide to 2-Amino-2-ethyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-2-ethyl-1,3-propanediol**, a versatile chemical compound with applications in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, and known applications, with a focus on its relevance to research and development.

Chemical Identity and Molecular Structure

2-Amino-2-ethyl-1,3-propanediol, also known by other names such as AEPD, is a substituted propanediol compound. Its fundamental chemical information is crucial for its proper handling, application, and integration into experimental designs.

CAS Number: 115-70-8[1][2][3][4][5]

Molecular Formula: $C_5H_{13}NO_2$ [1][2][3]

Molecular Weight: 119.16 g/mol [1][4]

The molecular structure of **2-Amino-2-ethyl-1,3-propanediol** consists of a central carbon atom to which an amino group, an ethyl group, and two hydroxymethyl groups are attached. This

structure imparts both hydrophilic (due to the hydroxyl and amino groups) and moderate lipophilic (due to the ethyl group) characteristics to the molecule.

Molecular Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Amino-2-ethyl-1,3-propanediol** is essential for its use in various applications, from serving as a buffer in biological assays to its role as a precursor in chemical syntheses. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
Physical State	Viscous liquid or crystalline mass	[1][4]
Appearance	Clear yellow viscous liquid	[1]
Melting Point	35-38.5 °C	[1][4]
Boiling Point	152-153 °C at 10 mmHg	[1][4]
Density	1.099 g/cm ³ at 20°C	[4]
Refractive Index	1.4851-1.490 at 20°C	[4]
Water Solubility	Soluble	[1]
pKa	12.27 ± 0.20 (Predicted)	[1]
pH of 0.1 M aqueous solution	10.8	[4]

Applications in Research and Drug Development

2-Amino-2-ethyl-1,3-propanediol serves as a versatile building block and reagent in various scientific and industrial applications.

- **Pharmaceutical Intermediate:** It is utilized in the pharmaceutical industry.[1][3] While specific drug synthesis pathways involving this exact molecule are not extensively detailed in publicly available literature, its structural motifs are present in various biologically active molecules.

For instance, derivatives of 2-amino-1,3-propanediols are central to the structure of Fingolimod, an immunomodulating drug.

- **Buffering Agent:** Due to its amino and hydroxyl groups, it can act as a buffer in chemical and biological systems. Its pKa suggests it would be effective in alkaline conditions.
- **Emulsifying Agent:** In its soap form, it is used as an emulsifying agent for oils, fats, and waxes.[\[1\]](#)
- **Absorbent for Acidic Gases:** It finds application as an absorbent for acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S).[\[1\]](#)
- **Organic Synthesis:** It is a precursor in various organic syntheses.[\[1\]](#)

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **2-Amino-2-ethyl-1,3-propanediol** are not readily available in peer-reviewed journals. However, general synthetic routes for 2-amino-2-substituted-1,3-propanediols are described in chemical literature and patents. One common method involves the condensation of a nitroalkane with formaldehyde followed by the reduction of the nitro group.

General Synthetic Approach (Vanderbilt, Hass Method):

A plausible, though not explicitly detailed, synthesis could be based on the method developed by Vanderbilt and Hass, which involves the following conceptual steps:

- **Nitroaldol Condensation (Henry Reaction):** Reaction of nitroethane with two equivalents of formaldehyde in the presence of a base catalyst to form 2-nitro-2-ethyl-1,3-propanediol.
- **Reduction of the Nitro Group:** The resulting nitro-diol is then reduced to the corresponding amino-diol. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or chemical reduction (e.g., using a metal like iron or tin in acidic conditions).

Note: The above is a generalized representation. Actual laboratory execution would require optimization of reaction conditions, purification methods (such as distillation or crystallization),

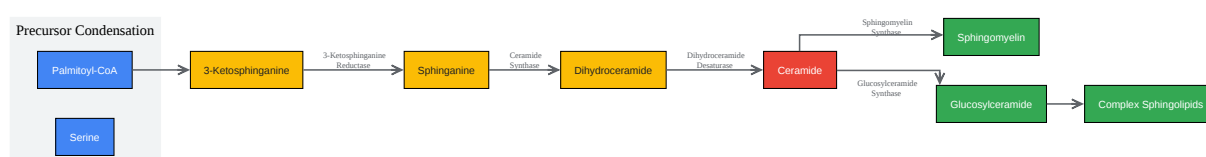
and analytical characterization (e.g., NMR, IR spectroscopy, and mass spectrometry) to ensure the identity and purity of the final product.

Role in Signaling Pathways: A Broader Perspective

Direct evidence specifically implicating **2-Amino-2-ethyl-1,3-propanediol** in cellular signaling pathways is not currently available in the scientific literature. However, its structural analog, 2-amino-1,3-propanediol (also known as serinol), is a precursor in the biosynthesis of sphingolipids. Sphingolipids are a class of lipids that are critical components of cell membranes and play crucial roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis.

The core structure of sphingolipids is a sphingoid base, which is a long-chain amino alcohol. The biosynthesis of these bases often starts from the condensation of serine (an amino acid with a similar structure to serinol) and a fatty acyl-CoA. Given the structural similarity, it is plausible that derivatives of **2-Amino-2-ethyl-1,3-propanediol** could potentially interact with or modulate sphingolipid metabolic pathways, although this remains a subject for future research.

Below is a generalized diagram of the de novo sphingolipid biosynthesis pathway, illustrating the central role of amino alcohol precursors.



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Caption: De novo sphingolipid biosynthesis pathway.

This diagram illustrates the initial steps of sphingolipid synthesis, where an amino alcohol precursor (serine) is condensed with a fatty acyl-CoA. While this pathway specifically shows

serine, it provides a conceptual framework for how other amino alcohols could potentially enter or influence this critical signaling lipid pathway.

Conclusion

2-Amino-2-ethyl-1,3-propanediol is a chemical compound with a well-defined structure and a range of physicochemical properties that make it suitable for various applications, including as a pharmaceutical intermediate, buffering agent, and emulsifier. While its direct biological roles, particularly in cell signaling, are not yet elucidated, its structural relationship to key biological molecules like sphingoid bases suggests potential areas for future investigation. The lack of detailed, publicly available experimental protocols for its synthesis highlights an opportunity for further research and publication in the field of organic synthesis. This guide serves as a foundational resource for researchers and professionals interested in the properties and potential applications of this versatile compound.

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References

- 1. Frontiers | Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions [frontiersin.org]
- 2. sphingolipid biosynthesis (mammals) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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